2-Methoxy-3,4'-bipyridin-2'-amine

Description

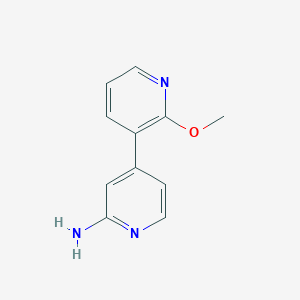

2-Methoxy-3,4'-bipyridin-2'-amine is a bipyridine derivative featuring a methoxy (-OCH₃) substituent at the 2-position of one pyridine ring and an amine (-NH₂) group at the 2'-position of the adjacent pyridine.

Properties

IUPAC Name |

4-(2-methoxypyridin-3-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-11-9(3-2-5-14-11)8-4-6-13-10(12)7-8/h2-7H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZLXKWCQCYQBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C2=CC(=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methoxy-3,4’-bipyridin-2’-amine typically involves the coupling of pyridine derivatives. Common synthetic routes include:

Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.

Stille Coupling: This method uses an organotin compound and a halogenated pyridine, also catalyzed by palladium.

Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine.

Ullmann Coupling: This method involves the homocoupling of halogenated pyridines using copper as a catalyst.

Industrial production methods often utilize these coupling reactions under optimized conditions to achieve high yields and purity. The reaction conditions typically involve the use of solvents such as toluene or DMF, and the reactions are carried out under inert atmospheres to prevent oxidation .

Chemical Reactions Analysis

2-Methoxy-3,4’-bipyridin-2’-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.

Reduction: Reduction reactions can convert the bipyridine to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bipyridine scaffold.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methoxy-3,4’-bipyridin-2’-amine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,4’-bipyridin-2’-amine involves its ability to coordinate with metal centers. This coordination can influence the electronic properties of the metal, making it useful in catalysis and material science . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or electron transfer in catalytic processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Methoxy-3,4'-bipyridin-2'-amine with three structurally related compounds:

Key Observations:

In Dicambine, the methoxy group contributes to its herbicidal activity but also correlates with moderate toxicity (oral LD₅₀ ~1700–2900 mg/kg in rats).

Role of Substituents :

- Chlorine atoms in Dicambine enhance bioactivity as a herbicide but introduce environmental and toxicological risks.

- Complex substituents (e.g., benzodioxin in the compound from ) significantly increase molecular weight, which may limit pharmacokinetic properties.

Stability and Handling Considerations

Biological Activity

2-Methoxy-3,4'-bipyridin-2'-amine is an organic compound notable for its bipyridine structure, which consists of two pyridine rings connected by a single bond. Its unique molecular features include a methoxy group and an amine group, contributing to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 215.25 g/mol

- Structural Features :

- Two pyridine rings

- Methoxy group (-OCH₃)

- Amino group (-NH₂)

Biological Activities

Research indicates that 2-Methoxy-3,4'-bipyridin-2'-amine exhibits various biological activities, including:

- Antimicrobial Properties : Compounds with similar structures have shown efficacy against various microbial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .

- Anti-inflammatory Effects : Some derivatives of bipyridine compounds have demonstrated anti-inflammatory properties, which may be relevant for therapeutic applications in inflammatory diseases.

The mechanisms through which 2-Methoxy-3,4'-bipyridin-2'-amine exerts its biological effects include:

- Receptor Binding : Interaction studies suggest that the compound binds to specific biological receptors and enzymes, modulating their activity and influencing cellular pathways.

- Inhibition of Protein-Protein Interactions (PPIs) : Similar compounds have been shown to disrupt critical PPIs involved in cancer progression, such as the ELF3-MED23 interaction, leading to reduced HER2 levels in gastric cancer cells .

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its anticancer effects.

Anticancer Activity

A study investigated the effects of a related compound on HER2-positive gastric cancer cells. The results indicated that the compound significantly reduced HER2 protein levels and induced apoptosis through the inhibition of ELF3-MED23 PPI. This highlights the potential of bipyridine derivatives in targeting aggressive cancer types .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of bipyridine derivatives. It was found that compounds similar to 2-Methoxy-3,4'-bipyridin-2'-amine exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests a promising avenue for developing new antimicrobial agents based on this structural framework.

Comparative Analysis

| Compound Name | Biological Activity | Unique Mechanism |

|---|---|---|

| 2-Methoxy-3,4'-bipyridin-2'-amine | Antimicrobial, Anticancer | Disruption of ELF3-MED23 PPI |

| 2,2'-Bipyridine | Coordination chemistry | Common ligand |

| 3-Amino-2-pyridine | Varies (depends on substituents) | Different biological activities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.